6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
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Overview
Description
6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
The synthesis of 6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be achieved through various methods. One approach involves the direct C-H difluoromethylation of pyridines using oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment . Another method involves metal-catalyzed cross-couplings, which can introduce difluoromethyl moieties into existing pyridines .
Chemical Reactions Analysis
6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced with other functional groups. Common reagents and conditions used in these reactions include metal catalysts, radical initiators, and specific solvents
Scientific Research Applications
6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, leading to its desired effects .
Comparison with Similar Compounds
6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be compared with other similar compounds, such as:
3-(Difluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
4-(Difluoromethyl)pyridine: A compound with a different substitution pattern but similar chemical behavior.
2-(Difluoromethyl)pyridine: Another isomer with comparable applications and reactivity
Properties
Molecular Formula |
C8H8F2N2 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
6-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H8F2N2/c9-8(10)7-1-5-2-11-3-6(5)4-12-7/h1,4,8,11H,2-3H2 |
InChI Key |
OELBCCVVHFWJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)C(F)F |
Origin of Product |
United States |
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